molecular formula C6H6N4O2 B15071775 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B15071775
M. Wt: 166.14 g/mol
InChI Key: HSFCQNQORRYJIU-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[3,4-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is unique due to its specific substitution pattern and its potent inhibitory activity against CDK2. This makes it a valuable scaffold for the development of targeted cancer therapies .

Properties

IUPAC Name

3-methyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-2-3-4(10-9-2)7-6(12)8-5(3)11/h1H3,(H3,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFCQNQORRYJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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